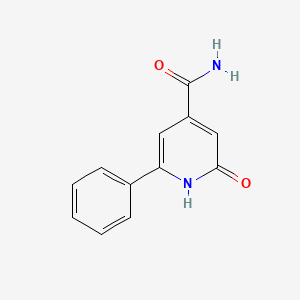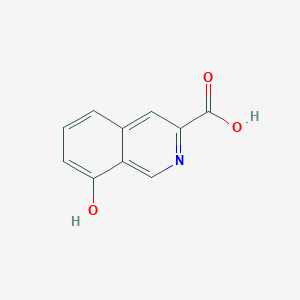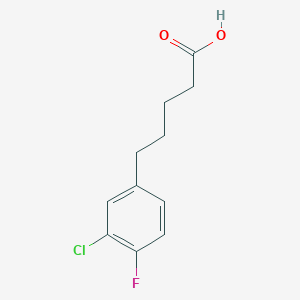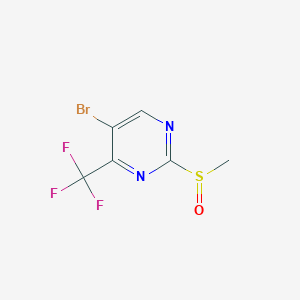
2-Hydroxy-6-phenylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-phenylisonicotinamide is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group (-OH) attached to the aromatic ring of isonicotinamide, along with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-phenylisonicotinamide typically involves the reaction of isonicotinic acid with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, including a specific temperature and pressure, to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Isonicotinic acid} + \text{Phenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-6-phenylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of 2-oxo-6-phenylisonicotinamide.
Reduction: Formation of 2-amino-6-phenylisonicotinamide.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-phenylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-phenylisonicotinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its biological activity by participating in hydrogen bonding and electron donation. The compound can modulate various cellular pathways, including oxidative stress response and inflammation, by interacting with key enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzoic acid (Salicylic acid): Similar in structure but lacks the phenyl group.
6-Phenylisonicotinic acid: Similar but lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-6-phenylisonicotinamide is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar counterparts.
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-oxo-6-phenyl-1H-pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)9-6-10(14-11(15)7-9)8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H,14,15) |
InChI-Schlüssel |
SQUFPRKDNOEYHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)


![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)





![8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667256.png)
![1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13667271.png)

